

Ganfeborole's Antimycobacterial Spectrum: A Technical Guide

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An In-depth Examination of the In Vitro and In Vivo Activity of a Novel Leucyl-tRNA Synthetase Inhibitor Against Mycobacteria

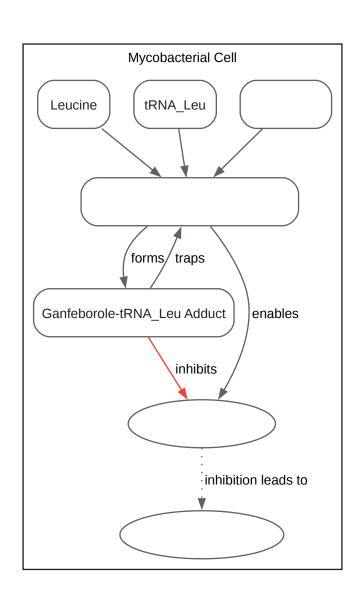
Introduction

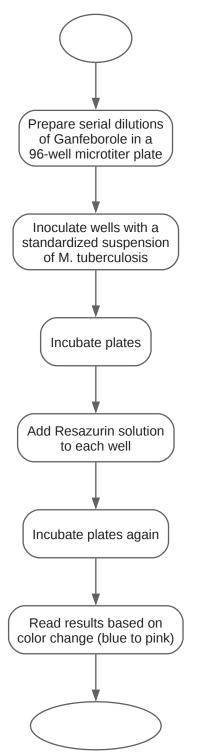
Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Its novel mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase (LeuRS), makes it a promising candidate for the treatment of drug-susceptible and drug-resistant TB. This technical guide provides a comprehensive overview of the currently available data on **ganfeborole**'s spectrum of activity against various mycobacteria, detailing its in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

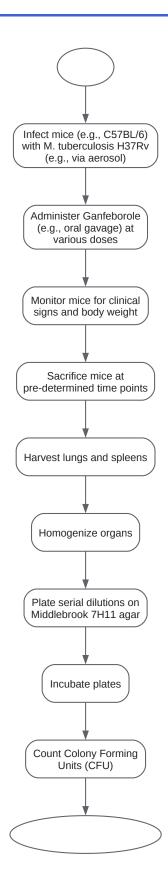
Ganfeborole exerts its bactericidal effect by inhibiting protein synthesis through the specific targeting of mycobacterial LeuRS. This enzyme is responsible for attaching leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. **Ganfeborole** acts as a time-dependent inhibitor by forming a stable covalent adduct with the terminal adenosine of the tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively blocks the enzyme's function, leading to a cessation of protein synthesis and subsequent bacterial cell death.











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